molecular formula C20H32N4O2 B5343773 N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine

Cat. No. B5343773
M. Wt: 360.5 g/mol
InChI Key: AUHXIILZVIVGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine, also known as MP-10, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of pyridine derivatives and has shown promising results in various studies related to neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis by targeting various signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have potential neuroprotective effects by modulating the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has several advantages for lab experiments. It is a novel compound that has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. It has a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. However, the limitations of this compound include its limited availability and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine. These include further investigations into its potential use in neuroscience, cancer research, and drug discovery. This compound has shown promising results in various studies related to these fields, and further studies could lead to the development of novel therapies for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-ethylpropylamine, followed by the reaction of the resulting product with 4-morpholin-4-ylpiperidine-1-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

N-(1-ethylpropyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine has been extensively studied for its potential use in scientific research. It has shown promising results in various studies related to neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as pain, depression, and neurodegenerative diseases. This compound has also been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

(4-morpholin-4-ylpiperidin-1-yl)-[6-(pentan-3-ylamino)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-3-17(4-2)22-19-6-5-16(15-21-19)20(25)24-9-7-18(8-10-24)23-11-13-26-14-12-23/h5-6,15,17-18H,3-4,7-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXIILZVIVGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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